Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate

chemical differentiation selectivity profile comparative analysis

Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate (CAS 1171014-85-9; molecular formula C19H18N4O3S2; molecular weight 414.5 g/mol) is a synthetic small molecule belonging to the bis-thiazole carboxamide class, featuring a terminal ethyl acetate moiety. This compound is listed by several chemical vendors as a research-grade substance with a purity of ≥95%.

Molecular Formula C17H16N4O3S2
Molecular Weight 388.46
CAS No. 1171014-85-9
Cat. No. B2523851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate
CAS1171014-85-9
Molecular FormulaC17H16N4O3S2
Molecular Weight388.46
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3
InChIInChI=1S/C17H16N4O3S2/c1-2-24-14(22)8-12-9-25-17(19-12)21-15(23)13-10-26-16(20-13)18-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,18,20)(H,19,21,23)
InChIKeyVRHXSCMEHWKEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate (CAS 1171014-85-9) – Procurement-Relevant Identity & Baseline


Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate (CAS 1171014-85-9; molecular formula C19H18N4O3S2; molecular weight 414.5 g/mol) is a synthetic small molecule belonging to the bis-thiazole carboxamide class, featuring a terminal ethyl acetate moiety . This compound is listed by several chemical vendors as a research-grade substance with a purity of ≥95% . No authoritative primary research, granted patent, or curated bioactivity database entry that contains quantitative structure-activity relationship data for this exact compound was identified from the permissible source pool.

Scaffold Bis-thiazole core suited for medicinal chemistry diversification of kinase inhibitor chemotypes.
Pharmacophore Phenylamino-thiazole motif enables exploration of ATP-competitive binding hypotheses.
Identity Supplier-reported research-grade purity; structural identity confirmed by LC-MS/NMR upon independent verification.

Why Simple Thiazole Analogues Cannot Substitute Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate in Target-Oriented Research


Within the 2-(phenylamino)thiazole-4-carboxamide series, even modest structural modifications—such as replacement of the bis-thiazole scaffold with a mono-thiazole core, alteration of the phenylamino N-substituent, or ester-to-acid conversion—can lead to marked shifts in target engagement, cellular permeability, and metabolic stability. The literature on close analogs (e.g., KY-05009, UNC3230) demonstrates that the identity of the carboxamide substituent and the nature of the ester group are critical determinants of kinase inhibitory potency and selectivity [1]. Consequently, generic substitution of Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate by a structurally related but not identical thiazole derivative cannot be assumed to preserve the pharmacological signature required for reproducible experiments.

Core scaffold

Mono-thiazole or truncated analogs may shift target engagement profile; bis-thiazole connectivity is critical to the intended pharmacophore hypothesis.

Ester moiety

Conversion to carboxylic acid or amide can alter cellular permeability and metabolic stability, limiting direct substitution in cell-based assays.

Phenylamino substituent

Modification of the N-phenyl group may disrupt kinase selectivity trends observed in class-level SAR (e.g., KY-05009 analogs); assume non-interchangeability without confirmatory data.

Quantitative Differentiation Evidence for Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate Against Closest Comparators


Explicit Statement of Evidentiary Gap

A systematic search of PubMed, Google Patents, ChEMBL, BindingDB, and vendor technical datasheets (excluding benchchems.com, molecule.com, evitachem.com, vulcanchem.com) returned no head-to-head comparative study, no curated quantitative bioactivity record, and no patent example data specific to Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate. Claims of differential activity, selectivity, or pharmacokinetic advantage for this compound over named comparators therefore cannot be substantiated with the permissible evidence base at this time. [1]

Evidentiary gap
Data to verify
No head-to-head comparative study, curated bioactivity record, or patent example data specific to this compound was identified in the permissible source pool.
Procurement must be driven by structural hypothesis, not proven selectivity.
Review class-level SAR from closest analogs (e.g., KY-05009); independent validation recommended.
chemical differentiation selectivity profile comparative analysis

Application Scenarios for Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate Based on Structural Class Inferences


Medicinal Chemistry Exploration of Novel Kinase Inhibitor Scaffolds

The bis-thiazole connectivity and phenylamino pharmacophore of this compound place it within the chemotype space of ATP-competitive kinase inhibitors (e.g., TNIK, B-Raf). Even in the absence of pre-existing quantitative selectivity data, a researcher may select this compound to systematically interrogate the structure-activity relationship of the bis-thiazole linker and the ethyl acetate prodrug-like moiety, with the aim of generating novel intellectual property. [1]

Chemical Probe Development Targeting Wnt/β-Catenin Pathway Nodes

Given the documented activity of structurally related 2-(phenylamino)thiazole-4-carboxamides (e.g., KY-05009) in Wnt pathway inhibition, this compound may serve as a starting point for diversification aimed at improving selectivity or pharmacokinetic properties. Its procurement is justified when a bis-thiazole core is specifically required by a proprietary design hypothesis. [1]

Analytical Reference Standard for Bis-Thiazole Metabolite Identification

The well-defined molecular formula (C19H18N4O3S2) and the presence of diagnostic functional groups make this compound suitable as a reference standard for high-resolution mass spectrometry or NMR-based metabolomic studies, provided the compound's purity is independently verified (supplier specification: ≥95%).

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Bis-thiazole linker connectivity
Kinase panel selectivity assay context
Wnt/β-catenin pathway probe development
Class-level TNIK inhibition context
Wnt reporter assay endpoint review
Analytical reference standard
Defined molecular formula and diagnostic functional groups
HRMS/NMR method compatibility and purity verification
Quote Request

Request a Quote for Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.